
N6-Methyladenosine
Descripción general
Descripción
N6-Metiladenosina es un nucleósido modificado que se encuentra naturalmente en varias moléculas de ARN, incluido el ARN mensajero, el ARN de transferencia, el ARN ribosómico y el ARN nuclear pequeño. Se identificó por primera vez en la década de 1970 y es una de las modificaciones internas más prevalentes en el ARN mensajero eucariota. Esta modificación juega un papel crucial en la regulación de la expresión genética y varios procesos biológicos, incluida la estabilidad del ARN, el empalme, la traducción y la degradación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N6-Metiladenosina se puede sintetizar a través de varias rutas químicas. Un método común implica la metilación de adenosina utilizando yoduro de metilo en presencia de una base como el hidruro de sodio. La reacción generalmente ocurre en un solvente aprótico como la dimetilformamida a temperaturas elevadas. Otro enfoque implica el uso de S-adenosilmetionina como donante de metilo en presencia de enzimas metiltransferasas .
Métodos de producción industrial: La producción industrial de N6-Metiladenosina a menudo implica procesos biotecnológicos que utilizan microorganismos modificados genéticamente. Estos microorganismos se modifican genéticamente para sobreexpresar enzimas metiltransferasas específicas que catalizan la metilación de adenosina. El proceso se lleva a cabo en biorreactores a gran escala bajo condiciones controladas para optimizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: N6-Metiladenosina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar N6-metilinosina.
Reducción: Las reacciones de reducción pueden convertirla de nuevo en adenosina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como amoníaco o aminas para reacciones de sustitución.
Principales productos formados:
Oxidación: N6-metilinosina.
Reducción: Adenosina.
Sustitución: Varios derivados de adenosina sustituidos.
Aplicaciones Científicas De Investigación
Role in Cancer Research
m6A modification is increasingly recognized for its involvement in cancer progression and therapy resistance. Research indicates that m6A influences the stability and expression of long non-coding RNAs (lncRNAs) and mRNAs associated with tumor growth.
Case Studies:
- Non-Small Cell Lung Cancer: Increased stability of LncRMRP due to m6A modification activates the SMAD2/SMAD3 pathway, promoting cancer progression .
- Hepatocellular Carcinoma: METTL3-mediated m6A modification downregulates LncMEG3, weakening its inhibitory effect on miR-544b, thereby facilitating tumor advancement .
Developmental Biology
m6A plays a crucial role in regulating developmental processes. In mouse embryonic stem cells (mESCs), m6A modification is essential for maintaining pluripotency and regulating gene expression.
Case Study:
- Embryonic Stem Cells: Knockdown of methyltransferases Mettl3 and Mettl14 resulted in loss of m6A methylation, impairing self-renewal capabilities and altering the expression of developmental regulators .
Developmental Aspect | m6A Function | Key Findings |
---|---|---|
Embryonic Stem Cells | Maintains pluripotency | Loss of methylation leads to impaired self-renewal and altered gene expression |
Neurobiology
Emerging evidence links m6A modification to neuropsychiatric disorders. It affects neuronal development and function by modulating gene expression.
Case Study:
- Neuropsychiatric Disorders: Studies show that m6A modifications influence the expression of genes involved in synaptic plasticity and neuronal survival, highlighting its potential as a therapeutic target .
Neuropsychiatric Disorder | m6A Role | Key Findings |
---|---|---|
Various Disorders | Modulates gene expression | Influences synaptic plasticity and neuronal survival |
Inflammatory Diseases
m6A modifications are implicated in the regulation of inflammatory responses across various diseases, including autoimmune disorders and cancers.
Case Study:
- Autoimmune Diseases: m6A methylation affects the stability of inflammatory cytokine mRNAs, suggesting a potential role as a biomarker or therapeutic target .
Disease Type | m6A Role | Key Findings |
---|---|---|
Autoimmune Diseases | Regulates cytokine mRNA stability | Potential biomarker for disease severity |
Therapeutic Implications
The modulation of m6A pathways presents novel therapeutic opportunities. Targeting m6A writers or erasers could enhance treatment efficacy in various malignancies.
Potential Strategies:
- Developing small molecules that inhibit m6A methyltransferases or demethylases.
- Utilizing m6A as a biomarker for predicting treatment responses in cancers and inflammatory diseases.
Mecanismo De Acción
N6-Metiladenosina ejerce sus efectos a través de un mecanismo complejo que involucra varios objetivos moleculares y vías:
Metiltransferasas (Escritores): Enzimas como METTL3 y METTL14 agregan el grupo metilo a la adenosina.
Desmetilasas (Borradores): Enzimas como FTO y ALKBH5 eliminan el grupo metilo.
Proteínas de unión al ARN (Lectores): Proteínas como YTHDF1, YTHDF2 e IGF2BP reconocen y se unen al ARN metilado, influyendo en su estabilidad, empalme y traducción .
Comparación Con Compuestos Similares
N6-Metiladenosina es única entre las modificaciones del ARN debido a su amplia presencia y su impacto significativo en el metabolismo del ARN. Compuestos similares incluyen:
5-Metilcitosina: Otra modificación común del ARN involucrada en la regulación genética.
N1-Metiladenosina: Una modificación que se encuentra en el ARN de transferencia y el ARN ribosómico.
2'-O-Metiladenosina: Una modificación que afecta la estabilidad y la función del ARN .
N6-Metiladenosina se destaca por su naturaleza dinámica y reversible, lo que permite una regulación fina de la expresión genética y los procesos celulares.
Actividad Biológica
N6-methyladenosine (m6A) is recognized as the most prevalent internal modification of messenger RNA (mRNA) in eukaryotic cells. This modification plays a crucial role in various biological processes, including RNA metabolism, gene expression regulation, and the pathogenesis of numerous diseases, particularly cancers. The dynamic regulation of m6A involves a complex interplay between methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers).
-
Methyltransferases and Demethylases :
- Writers : The m6A modification is primarily catalyzed by a methyltransferase complex, which includes METTL3, METTL14, and WTAP. These enzymes add a methyl group to the nitrogen atom at the 6th position of adenosine residues in RNA .
- Erasers : The modification can be removed by demethylases such as FTO and ALKBH5, which play significant roles in regulating mRNA stability and translation efficiency .
- Readers : Proteins that recognize m6A modifications facilitate various downstream effects on RNA metabolism, influencing processes like splicing, translation, and decay .
Biological Functions
- Gene Expression Regulation : m6A modifications are implicated in the regulation of gene expression at multiple levels, affecting transcriptional and post-transcriptional processes .
- Cellular Processes : It is involved in critical cellular processes such as stem cell differentiation, immune responses, and developmental pathways .
Role in Disease
The dysregulation of m6A has been linked to several diseases:
- Cancer : Abnormal m6A levels can contribute to cancer progression by promoting oncogene expression or inhibiting tumor suppressor genes. For instance, studies have shown that m6A modifications can enhance the self-renewal capacity of cancer stem cells and promote resistance to chemotherapy .
- Neurological Disorders : Alterations in m6A modification are associated with neurological conditions, impacting neuronal development and function .
Cancer Research
Recent studies have highlighted the role of m6A in various cancers:
- Acute Myeloid Leukemia (AML) : Research demonstrated that FTO-mediated demethylation affects internal m6A abundance in AML cells, influencing the stability of critical oncogenes like MYC and CEBPA. Inhibiting FTO led to increased transcript stability and reduced cell proliferation .
- Breast Cancer : A study indicated that METTL3 overexpression enhanced breast cancer cell proliferation by upregulating oncogenic pathways through m6A modification. Conversely, knockdown of METTL3 resulted in decreased tumor growth in xenograft models .
Immune Response
Emerging evidence suggests that m6A modifications play a significant role in regulating immune cell functions:
- T Cell Activation : In T cells, m6A modifications modulate the response to cytokines and affect the differentiation into effector or memory cells. This regulation is crucial for maintaining immune homeostasis and response to infections .
Table 1: Key Enzymes Involved in m6A Regulation
Enzyme Type | Enzyme Name | Function |
---|---|---|
Writer | METTL3 | Adds methyl groups to adenosine residues |
METTL14 | Works with METTL3 for efficient methylation | |
Eraser | FTO | Removes methyl groups from m6A |
ALKBH5 | Demethylates m6A, affecting RNA stability | |
Reader | YTHDF1 | Binds to m6A-modified RNAs to regulate decay |
HNRNPG | Alters RNA structure to influence binding |
Table 2: Impact of m6A on Cancer Progression
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
Record name | NSC409168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N6-Methyladenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.